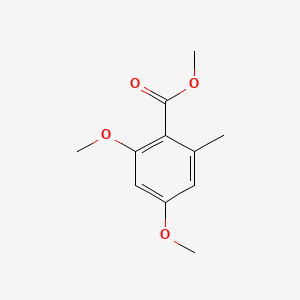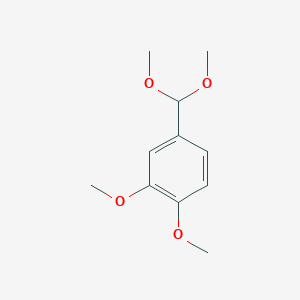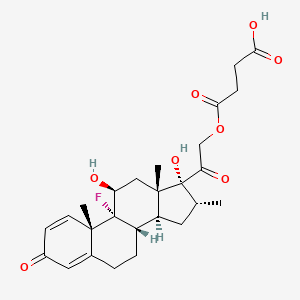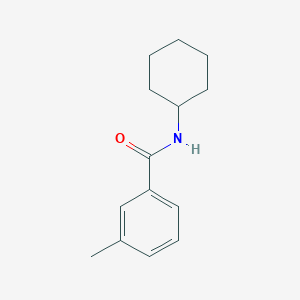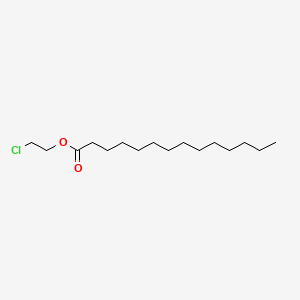
2-Chloroethyl myristate
Vue d'ensemble
Description
2-Chloroethyl myristate is a chemical compound with the molecular formula C16H31ClO2 . It is also known by other names such as 2-chloroethyl tetradecanoate, Myristic acid 2-chloroethyl ester, and Tetradecanoic acid, 2-chloroethyl ester .
Molecular Structure Analysis
The molecular structure of 2-Chloroethyl myristate consists of a long carbon chain with a chlorine atom attached to an ethyl group . The molecular weight of 2-Chloroethyl myristate is 290.869 Da .
Physical And Chemical Properties Analysis
2-Chloroethyl myristate has a density of 0.9±0.1 g/cm3, a boiling point of 367.1±15.0 °C at 760 mmHg, and a flash point of 173.7±15.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 15 freely rotating bonds . Its polar surface area is 26 Å2, and its molar volume is 307.5±3.0 cm3 .
Applications De Recherche Scientifique
Carcinogenicity Studies
Research has explored the carcinogenic potential of halogenated hydrocarbons, which are structurally related to 2-Chloroethyl myristate. These studies, while not directly on 2-Chloroethyl myristate, provide insights into how similar compounds might interact in biological systems, highlighting the importance of understanding the carcinogenic risks associated with chemical exposure. For instance, studies on mice have evaluated the carcinogenicity of various halogenated hydrocarbons, contributing to a broader understanding of chemical-induced cancer risks (Van Duuren et al., 1979).
Degradation of Organochlorinated Pollutants
The degradation of organochlorinated pollutants in the presence of fatty acid esters highlights the potential for 2-Chloroethyl myristate to participate in environmental remediation processes. Studies on the γ irradiation-induced degradation of certain pollutants dissolved in fatty acid esters like methyl myristate provide a foundation for understanding how 2-Chloroethyl myristate could be used in mitigating environmental pollution (Lépine et al., 1995).
Mitochondrial Function and Metabolic Studies
Investigations into the effects of fatty acids on mitochondrial function are relevant to understanding the metabolic implications of 2-Chloroethyl myristate. For example, the impact of myristate on mitochondrial permeability and oxidative phosphorylation offers insights into how structurally similar compounds might affect cellular energy processes (Wieckowski & Wojtczak, 1998).
Food and Spice Analysis
The identification of 2-chloroethyl esters of fatty acids in food and spice samples through gas-liquid chromatography-mass spectrometry (GLC/MS) underscores the chemical's relevance in food safety and quality control. Such studies are crucial for ensuring the safety of food products and understanding the chemical residues present (Heikes & Griffitt, 1979).
Drug Delivery Systems
Research into microemulsion systems for ocular drug delivery, using components like isopropyl myristate, showcases the potential for 2-Chloroethyl myristate in developing advanced drug delivery technologies. These systems aim to enhance the stability and efficacy of therapeutic agents, highlighting the role of fatty acid esters in medical applications (Lv et al., 2005).
Safety And Hazards
2-Chloroethyl myristate is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . If swallowed, it is advised not to induce vomiting and to seek immediate medical attention .
Propriétés
IUPAC Name |
2-chloroethyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMNLLETRXDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199449 | |
| Record name | 2-Chloroethyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl myristate | |
CAS RN |
51479-36-8 | |
| Record name | 2-Chloroethyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051479368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51479-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19W98JRAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



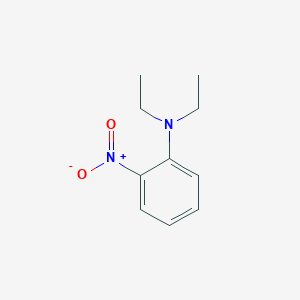
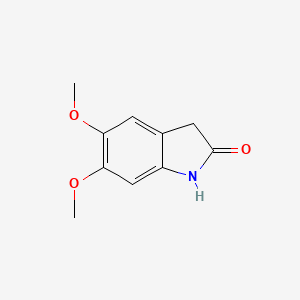
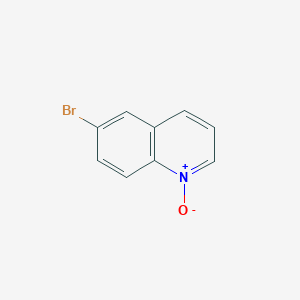
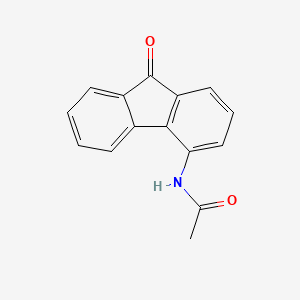
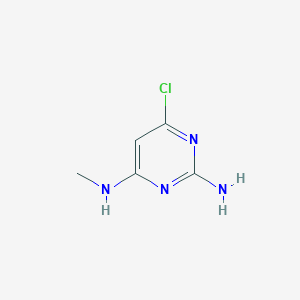
![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)
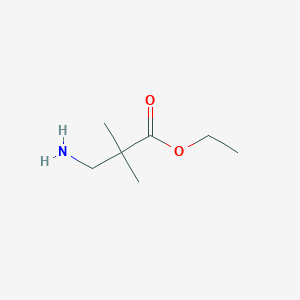
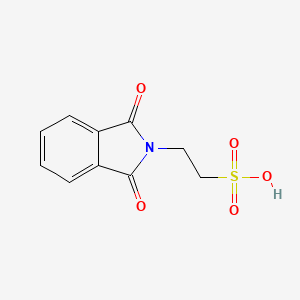
![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)
